Imidazo[2,1-b][1,3,4]thiadiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H3N3S |
|---|---|
Molecular Weight |
125.15 g/mol |
IUPAC Name |
imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C4H3N3S/c1-2-7-4(5-1)8-3-6-7/h1-3H |
InChI Key |
UVNXNSUKKOLFBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)SC=N2 |
Synonyms |
imidazo(2,1-b)(1,3,4)thiadiazole |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 2,1 B 1 2 3 Thiadiazole Core
Conventional Synthetic Routes
Traditional methods for constructing the imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole framework have been the bedrock of research in this area, providing reliable pathways to a wide array of derivatives.
Cyclization Reactions of 2-Amino-1,3,4-thiadiazoles with α-Haloketones
A cornerstone in the synthesis of imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazoles is the Hantzsch-type condensation reaction between a 2-amino-1,3,4-thiadiazole (B1665364) and an α-haloketone, typically an α-bromoketone. nih.govderpharmachemica.comnih.govmdpi.comresearchgate.net This reaction proceeds through initial N-alkylation of the amino group of the thiadiazole by the α-haloketone, followed by an intramolecular cyclization with subsequent dehydration to form the fused imidazole (B134444) ring. nih.govmdpi.com
The process is versatile, allowing for the introduction of various substituents at the 2-, 5-, and 6-positions of the final fused ring system. researchgate.net The reaction is commonly carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695). nih.govnih.govmdpi.comresearchgate.net For instance, the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with substituted phenacyl bromides in boiling dry ethanol leads to the formation of the corresponding 2,6-disubstituted-imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazoles. nih.govmdpi.com The initial product is often the hydrobromide salt, which is then neutralized with a base like sodium carbonate to yield the free base. researchgate.net
The general scheme for this reaction is depicted below:
Step 1: Nucleophilic attack of the exocyclic amino group of the 2-amino-1,3,4-thiadiazole on the α-carbon of the α-haloketone, displacing the halide and forming an intermediate.
Step 2: Intramolecular cyclization via the attack of the endocyclic nitrogen of the thiadiazole ring onto the carbonyl carbon of the ketone.
Step 3: Dehydration of the resulting bicyclic intermediate to yield the aromatic imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole.
This method's reliability and the ready availability of a wide range of starting materials have made it a popular choice for synthesizing libraries of imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole derivatives for biological screening.
Table 1: Examples of Imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazoles Synthesized via Cyclization with α-Haloketones
| 2-Amino-1,3,4-thiadiazole Derivative | α-Haloketone | Product | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Substituted Bromoacetyl compounds | 2-(4-chlorophenyl)-6-(substituted phenyl)imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole | derpharmachemica.com |
| 2-amino-5-aralkyl-1,3,4-thiadiazole | phenacyl bromide | 2-(4-methylbenzyl)-5,6-substituted-imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole | researchgate.netnih.gov |
| 2-Amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles | phenacyl(p-substituted phenacyl) bromides | 6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles | nih.govmdpi.com |
Condensation Reactions with Thiosemicarbazide (B42300) and Related Precursors
Another classical approach involves the use of thiosemicarbazide or its derivatives as a key building block. nih.govmdpi.comnih.gov In this strategy, the 1,3,4-thiadiazole (B1197879) ring is often constructed first, followed by the annulation of the imidazole ring. For example, 2-amino-1,3,4-thiadiazoles can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. derpharmachemica.comnih.govmdpi.com These 2-amino-1,3,4-thiadiazole intermediates can then be reacted with α-haloketones as described in the previous section.
Alternatively, a one-pot synthesis can be employed where a carboxylic acid is reacted with thiosemicarbazide to form a 2-amino-1,3,4-thiadiazole in situ, which then reacts with an α-haloketone. nih.gov Some synthetic routes also utilize thiosemicarbazones, which are derivatives of thiosemicarbazide, as precursors. bu.edu.eg For instance, the cyclization of thioacylhydrazones can be achieved using reagents like acetic anhydride. bu.edu.eg
The use of polyphosphate ester (PPE) has been explored as a milder alternative to harsh dehydrating agents like phosphorus oxychloride for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids. nih.gov This method proceeds through three steps in a single pot, offering a more convenient and potentially safer route to the key thiadiazole precursors. nih.gov
Multi-component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity.
In the context of imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole synthesis, MCRs provide a convergent and efficient route to the desired scaffold. researchgate.net A notable example is the three-component reaction between a 5-substituted-1,3,4-thiadiazol-2-amine, an aldehyde, and an isocyanide. researchgate.net This reaction, often performed under catalyst- and solvent-free conditions, directly yields the imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole core with substituents at the 2, 5, and 6 positions. researchgate.net The operational simplicity and good to excellent yields make this a highly attractive green synthetic method. researchgate.net
Another MCR approach involves the reaction of aryl glyoxal (B1671930) monohydrates, quinoline-2,4-diol, and 2-amino- nih.govresearchgate.netrsc.orgthiadiazole in the presence of a base and an acid catalyst in water, leading to the formation of complex imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole derivatives. researchgate.net
Modern and Green Chemistry Approaches in Imidazo[2,1-b]nih.govresearchgate.netrsc.orgthiadiazole Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This trend is also reflected in the synthesis of imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazoles, with a focus on microwave-assisted synthesis and solvent-free reaction conditions.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has been widely adopted as an alternative heating method in organic synthesis due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts. bohrium.comnih.gov In the synthesis of imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazoles, microwave-assisted protocols have proven to be highly effective. bohrium.comresearchgate.netresearchgate.net
The condensation reaction of 2-amino-1,3,4-thiadiazoles with α-haloketones can be efficiently carried out under microwave irradiation. bohrium.comresearchgate.net This method has been shown to be much more efficient in terms of both time and yield compared to conventional heating. researchgate.net For example, the synthesis of ferrocenyl imidazolo[2,1-b]-1,3,4-thiadiazoles was achieved rapidly and efficiently under microwave-assisted and catalyst-free conditions. researchgate.net
Microwave heating has also been successfully applied to multi-step syntheses of imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole derivatives, where it was found to improve yields and reduce the formation of unwanted byproducts and heating time compared to conventional methods. bohrium.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Condensation of 5-alkyl/aryl-2-amino-1,3,4-thiadiazoles with 2-(2-bromoacetyl) benzofurans | Longer reaction time, lower yield | Shorter reaction time, higher yield | researchgate.net |
| Synthesis of imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole derivatives from 3,4-dimethoxyphenylacetic acid and thiosemicarbazide | Longer reaction time, more byproducts | Shorter reaction time, fewer byproducts, improved yields | bohrium.com |
Solvent-Free Reaction Conditions
The use of organic solvents in chemical synthesis poses environmental and health concerns. Therefore, the development of solvent-free reaction conditions is a key aspect of green chemistry. Several synthetic routes to imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazoles have been successfully adapted to be performed without a solvent. researchgate.net
Ionic Liquid Mediated Syntheses
The use of ionic liquids as alternative reaction media has gained prominence in green chemistry, offering advantages such as low vapor pressure, thermal stability, and recyclability. In the context of imidazo[2,1-b] bohrium.comresearchgate.netresearchgate.netthiadiazole synthesis, ionic liquids have been demonstrated to be effective promoters.
One notable example is the one-pot, three-component synthesis of 1-((6-phenylimidazo[2,1-b] bohrium.comresearchgate.netresearchgate.netthiadiazol-5-yl)methylene)-2-(4-phenylthiazol-2-yl)hydrazine derivatives. bohrium.comrsc.org This reaction proceeds efficiently in the presence of 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as the ionic liquid. The process involves the reaction of an appropriate imidazo[2,1-b] bohrium.comresearchgate.netresearchgate.netthiadiazole-5-carbaldehyde, thiosemicarbazide, and a phenacyl bromide. rsc.org The use of [Bmim]Br not only facilitates the reaction but also allows for high yields in relatively short reaction times. bohrium.comrsc.org
Researchers have reported that the reaction of 2-amino-5-(un)substituted- bohrium.comresearchgate.netresearchgate.netthiadiazoles with α-haloketones in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmin]PF6) ionic liquid, in the presence of a water-soluble base, leads to the formation of imidazo[2,1-b] bohrium.comresearchgate.netresearchgate.netthiadiazole derivatives with improved yields (77–82%) compared to conventional methods that require refluxing in ethanol for longer durations (60–65%). researchgate.net
The optimization of reaction conditions is crucial for maximizing the benefits of ionic liquid-mediated synthesis. For instance, in the synthesis of certain thiazole-imidazo[2,1-b] bohrium.comresearchgate.netresearchgate.netthiadiazole hybrids, a combination of [Bmim]Br and ethanol at 80°C was found to be optimal, affording the product in high yield within half an hour. rsc.org
Table 1: Ionic Liquid Mediated Synthesis of Imidazo[2,1-b] bohrium.comresearchgate.netresearchgate.netthiadiazole Derivatives
| Entry | Reactants | Ionic Liquid | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 2-amino-5-substituted- bohrium.comresearchgate.netresearchgate.netthiadiazoles, α-haloketones | [bmin]PF6 | Water-soluble base | - | 60 | 45-80 min | 77-82 | researchgate.net |
| 2 | Imidazo[2,1-b] bohrium.comresearchgate.netresearchgate.netthiadiazole-5-carbaldehyde, Thiosemicarbazide, Phenacyl bromide | [Bmim]Br | - | Ethanol | 80 | 30 min | 90 | rsc.org |
| 3 | 2-Amino-1,3,4-thiadiazole, Phenacyl bromides | [Bmim]Br | - | Ethanol | Reflux | 12 h | - | researchgate.net |
Environmentally Benign Methodologies
Beyond ionic liquids, other green chemistry principles have been applied to the synthesis of the imidazo[2,1-b] bohrium.comresearchgate.netresearchgate.netthiadiazole core, primarily focusing on the use of alternative energy sources like microwave irradiation and the use of non-hazardous solvents.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netjmrionline.com The synthesis of 2,6-disubstituted-imidazo[2,1-b] bohrium.comresearchgate.netresearchgate.netthiadiazoles has been efficiently achieved under microwave activation from 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate α-bromo ketones. researchgate.net This method offers the advantages of convenient operation, short reaction times, and good yields. researchgate.net
In one approach, the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives, a related scaffold, was successfully carried out using a 1:1 mixture of water and polyethylene (B3416737) glycol-400 (PEG-400) as a green and biodegradable reaction medium under microwave irradiation. bohrium.com This highlights the potential for similar aqueous-based microwave methodologies for the synthesis of imidazo[2,1-b] bohrium.comresearchgate.netresearchgate.netthiadiazoles.
Another environmentally friendly protocol involves a catalyst-free, microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in a water-isopropanol (IPA) mixture. nih.gov This method provides rapid access to the desired products in high yields. nih.gov
Ultrasound-Assisted Synthesis:
Ultrasound irradiation is another alternative energy source that can promote chemical reactions. While specific examples for the direct synthesis of the imidazo[2,1-b] bohrium.comresearchgate.netresearchgate.netthiadiazole core are less common in the searched literature, the successful application of ultrasound in the synthesis of related 1,3,4-thiadiazole derivatives suggests its potential applicability. nih.gov
Table 2: Environmentally Benign Synthesis of Imidazo[2,1-b] bohrium.comresearchgate.netresearchgate.netthiadiazole Derivatives
| Entry | Reactants | Method | Catalyst/Medium | Time | Yield (%) | Reference |
| 1 | 2-amino-5-substituted-1,3,4-thiadiazoles, α-bromo ketones | Microwave | - | Short | Good | researchgate.net |
| 2 | 2-aminobenzothiazole, α-bromoketones | Microwave | Water-IPA (catalyst-free) | 15 min | High | nih.gov |
| 3 | 1-(2-amino-4-methylthiazol-5-yl)ethanone, α-bromo aralkyl ketones | Microwave | Water:PEG-400 (1:1) | - | High | bohrium.com |
Reaction Mechanism Elucidation in Imidazo[2,1-b]bohrium.comresearchgate.netresearchgate.netthiadiazole Formation
The formation of the imidazo[2,1-b] bohrium.comresearchgate.netresearchgate.netthiadiazole ring system from 2-amino-1,3,4-thiadiazoles and α-haloketones is generally understood to proceed through a Hantzsch-type reaction mechanism. researchgate.netmdpi.com This process involves a sequence of nucleophilic substitution followed by an intramolecular cyclization and dehydration. mdpi.com
The key steps of the reaction mechanism are as follows:
Initial Alkylation: The reaction commences with the nucleophilic attack of one of the nitrogen atoms of the 2-amino-1,3,4-thiadiazole ring on the electrophilic carbon of the α-haloketone. This results in the formation of an intermediate salt. researchgate.net The regioselectivity of this initial alkylation is a critical factor. The 2-amino-1,3,4-thiadiazole ring possesses two potentially nucleophilic ring nitrogen atoms at positions 3 and 4. The nature of the substituent at the 5-position of the thiadiazole ring can influence which nitrogen atom is preferentially alkylated. researchgate.net Electronegative groups at the C-5 position can decrease the nucleophilicity of the adjacent N-4 nitrogen, favoring alkylation at N-3. researchgate.net Conversely, bulky groups at C-5 can sterically hinder the approach of the α-haloketone to the N-4 position, also directing the reaction towards N-3. researchgate.net
Formation of the Iminothiadiazole Intermediate: Following alkylation at the N-3 position, the resulting intermediate exists in equilibrium with its iminothiadiazole tautomer. mdpi.com
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the ketone moiety in an intramolecular fashion. This step leads to the formation of a five-membered dihydroxy-dihydro-imidazo[2,1-b] bohrium.comresearchgate.netresearchgate.netthiadiazole intermediate.
Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the cyclized intermediate to afford the aromatic imidazo[2,1-b] bohrium.comresearchgate.netresearchgate.netthiadiazole ring system. mdpi.com
Spectroscopic studies, such as the disappearance of the NH2 absorption bands in the IR spectra and the absence of the exchangeable protons of this group in their 1H-NMR spectra, have been used to confirm the formation of the fused heterocyclic product. mdpi.com
Chemical Reactivity and Derivatization Strategies of Imidazo 2,1 B 1 2 3 Thiadiazole
Electrophilic Substitution Reactions on the Imidazo[2,1-b]researchgate.netresearchgate.netrsc.orgthiadiazole System
The imidazo[2,1-b] researchgate.netresearchgate.netrsc.orgthiadiazole ring system is susceptible to electrophilic substitution, a fundamental class of reactions for the introduction of various functional groups. These reactions are crucial for modifying the electronic and steric properties of the core structure, thereby influencing its biological activity and material characteristics.
Regioselectivity of Substitution at Specific Positions (e.g., C-5)
A notable feature of electrophilic substitution on the imidazo[2,1-b] researchgate.netresearchgate.netrsc.orgthiadiazole nucleus is its high regioselectivity. mdpi.com Theoretical and experimental studies have consistently shown that the C-5 position of the imidazole (B134444) ring is the most reactive site for electrophilic attack. mdpi.comiaea.org This preference is attributed to the higher electron density at this position, making it more susceptible to reaction with electrophiles. The imidazole portion of the fused system retains a greater degree of diene character compared to the thiadiazole fragment, contributing to the enhanced reactivity at C-5. iaea.org
Even when the substituent at the 6-position is an aromatic ring that is itself reactive towards electrophiles, such as a 2-thienyl group, bromination still occurs preferentially at the C-5 position. rsc.org This highlights the strong directing effect of the fused ring system.
Introduction of Formyl and Halogen Functional Groups
The introduction of formyl and halogen groups at the C-5 position is a well-established strategy for the further derivatization of the imidazo[2,1-b] researchgate.netresearchgate.netrsc.orgthiadiazole scaffold.
Formylation: The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method for introducing a formyl group (-CHO) at the C-5 position. mdpi.comeurjchem.com This reaction proceeds in excellent yield and provides a versatile handle for subsequent transformations. mdpi.com The resulting 5-formyl derivatives are valuable intermediates for the synthesis of more complex molecules, including chalcones and other biologically active compounds. rsc.orgresearchgate.net
Halogenation: Halogenation, particularly bromination and iodination, at the C-5 position is readily achieved using various reagents. mdpi.com N-Bromosuccinimide (NBS) is an effective reagent for the synthesis of C5-bromoimidazo[2,1-b] researchgate.netresearchgate.netrsc.orgthiadiazoles. researchgate.net Similarly, treatment with bromine or iodine monochloride leads to the corresponding 5-bromo and 5-iodo derivatives. mdpi.com The introduction of a halogen atom at this position opens up avenues for cross-coupling reactions and other nucleophilic substitution reactions.
Table 1: Examples of Electrophilic Substitution Reactions
| Starting Material | Reagent | Product | Position of Substitution | Reference |
|---|---|---|---|---|
| 6-Aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles | Vilsmeier-Haack Reagent (POCl₃/DMF) | 5-Formyl derivative | C-5 | mdpi.com |
| 6-Aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles | Bromine | 5-Bromo derivative | C-5 | mdpi.com |
| 6-Aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles | Iodine Monochloride | 5-Iodo derivative | C-5 | mdpi.com |
| Imidazo[2,1-b] researchgate.netresearchgate.netrsc.orgthiadiazole | N-Bromosuccinimide | C5-Bromo-imidazo[2,1-b] researchgate.netresearchgate.netrsc.orgthiadiazole | C-5 | researchgate.net |
| 2-Bromo-6-p-iodophenyl imidazo[2,1-b] researchgate.netresearchgate.netrsc.orgthiadiazole | Nitrating mixture | 2-Bromo-5-nitro-6-p-iodophenyl imidazo[2,1-b] researchgate.netresearchgate.netrsc.orgthiadiazole | C-5 | iaea.org |
Nucleophilic Reactions and Transformations
While electrophilic substitution at C-5 is a dominant feature of the reactivity of imidazo[2,1-b] researchgate.netresearchgate.netrsc.orgthiadiazoles, the system also participates in nucleophilic reactions. The nature of these reactions is often dependent on the substituents present on the heterocyclic core. For instance, the synthesis of the imidazo[2,1-b] researchgate.netresearchgate.netrsc.orgthiadiazole core itself involves a key nucleophilic cyclization step. This typically occurs through the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) with an α-haloketone. researchgate.netderpharmachemica.com The amino group of the thiadiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone, followed by cyclization to form the fused imidazole ring. mdpi.com
Mannich Reactions for Functionalization
Mannich reactions provide a powerful tool for the C-alkylation of the imidazo[2,1-b] researchgate.netresearchgate.netrsc.orgthiadiazole system, introducing aminomethyl functionalities. This three-component condensation reaction typically involves the parent heterocycle, formaldehyde, and a primary or secondary amine. These reactions have been successfully employed to synthesize a variety of 2,5,6-trisubstituted imidazo[2,1-b] researchgate.netresearchgate.netrsc.orgthiadiazole derivatives. The introduction of these functional groups can significantly impact the pharmacological properties of the resulting compounds.
Investigations of Steric and Electronic Effects on Reactivity
The reactivity of the imidazo[2,1-b] researchgate.netresearchgate.netrsc.orgthiadiazole system is intricately controlled by both steric and electronic effects of the substituents. During the synthesis of the fused ring system from 2-amino-5-substituted-1,3,4-thiadiazoles and α-haloketones, the nature of the substituent at the 5-position of the thiadiazole ring plays a critical role. researchgate.net
Electronegative groups at the C-5 position of the 2-amino-1,3,4-thiadiazole starting material decrease the nucleophilicity of the adjacent ring nitrogen (N-4) through their inductive effect. researchgate.net Conversely, bulky substituents at this position can sterically hinder the approach of the α-haloketone to the more nucleophilic N-4, thereby favoring reaction at the N-3 position, which leads to the desired cyclization and formation of the imidazo[2,1-b] researchgate.netresearchgate.netrsc.orgthiadiazole product. researchgate.net These electronic and steric factors are thus crucial determinants of the reaction's course and yield. researchgate.net
Ring Cleavage and Rearrangement Studies of the Imidazo[2,1-b]researchgate.netresearchgate.netrsc.orgthiadiazole Nucleus
Under certain conditions, the imidazo[2,1-b] researchgate.netresearchgate.netrsc.orgthiadiazole nucleus can undergo ring cleavage and rearrangement reactions. The stability of the ring system is influenced by the nature and position of its substituents. For example, treatment of certain 5-formyl derivatives with hydrazine (B178648) hydrate (B1144303) can lead to ring opening and subsequent cyclization to form larger heterocyclic systems. researchgate.net Mass spectrometric studies have also revealed fragmentation patterns involving a dominant ring cleavage, which is attributed to the localization of the positive charge within the heterocyclic ring system, leading to a McLafferty-type rearrangement. researchgate.net These studies provide valuable insights into the inherent stability and fragmentation pathways of the imidazo[2,1-b] researchgate.netresearchgate.netrsc.orgthiadiazole core.
Advanced Structural and Spectroscopic Characterization of Imidazo 2,1 B 1 2 3 Thiadiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of imidazo[2,1-b] mdpi.comresearchgate.netderpharmachemica.comthiadiazole derivatives, offering precise information about the proton and carbon environments within the molecule.
¹H NMR Analysis of Proton Environments
Proton NMR (¹H NMR) is fundamental for identifying the chemical environment of hydrogen atoms in imidazo[2,1-b] mdpi.comresearchgate.netderpharmachemica.comthiadiazole derivatives. The chemical shifts (δ) of the protons on the fused ring system are characteristic. For instance, the proton at position 5 (H-5) of the imidazole (B134444) ring typically appears as a singlet in the range of δ 7.50–8.07 ppm. mdpi.com Electrophilic substitution at this position results in the disappearance of this singlet, a key indicator of successful functionalization. mdpi.com
In derivatives where the core is substituted with various aryl and alkyl groups, the aromatic protons of these substituents typically resonate as multiplets in the downfield region (δ 7.00-8.43 ppm). nih.gov Specific proton signals, such as those for methoxy (B1213986) (-OCH₃) groups, appear as singlets at around δ 3.87 ppm. nih.gov Protons of N-H groups can be observed at δ 9.94-10.47 ppm. nih.gov
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |
| H-5 (Imidazole ring) | 7.50 - 8.07 | Singlet | mdpi.com |
| Aromatic Protons | 7.00 - 8.43 | Multiplet | nih.gov |
| -NH₂ Protons | 7.60 - 7.61 | Singlet | mdpi.com |
| Triazole Proton | 8.33 - 8.50 | Singlet | mdpi.com |
| Formyl Proton | ~10.10 | Singlet | mdpi.com |
| N-H Proton | 9.94 - 10.47 | Singlet | nih.gov |
| -OCH₃ Protons | ~3.87 | Singlet | nih.gov |
| N-CH₃ Protons | ~3.00 | Singlet | core.ac.uk |
¹³C NMR Analysis of Carbon Frameworks
Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the imidazo[2,1-b] mdpi.comresearchgate.netderpharmachemica.comthiadiazole scaffold. The carbon atoms of the fused heterocyclic system have distinct chemical shifts. For the core imidazo[2,1-b] mdpi.comresearchgate.netderpharmachemica.comthiadiazole-2-carbamic acid methyl ester, the ring carbons C-2, C-5, C-6, and C-8a have been reported to resonate at approximately δ 140.1, 100.8, 142.6, and 148.4 ppm, respectively, in DMSO-d₆. researchgate.net
In substituted derivatives, the carbons of the 1,3,4-thiadiazole (B1197879) ring typically appear in the range of δ 158.4–164.2 ppm. nih.gov Aromatic carbons from various substituents are generally observed between δ 110 and 168 ppm. core.ac.uk For instance, in a series of 2-(1-methyl-1H-imidazol-2-yl)-6-(substituted phenyl)imidazo[2,1-b] mdpi.comresearchgate.netderpharmachemica.comthiadiazoles, the aromatic carbons were found in the δ 110-168 ppm range, with the characteristic methyl carbon peak appearing around δ 29.00 ppm. core.ac.uk
| Carbon Atom | Typical Chemical Shift (δ, ppm) | Reference |
| C-2 | ~140.1 | researchgate.net |
| C-5 | ~100.8 | researchgate.net |
| C-6 | ~142.6 | researchgate.net |
| C-8a | ~148.4 | researchgate.net |
| Thiadiazole Carbons | 158.4 - 164.2 | nih.gov |
| Aromatic Carbons | 110 - 168 | core.ac.uk |
| Methyl Carbon (-CH₃) | ~29.00 | core.ac.uk |
| Methoxy Carbon (-OCH₃) | ~55.9 | nih.gov |
¹⁹F NMR for Fluorinated Derivatives
For imidazo[2,1-b] mdpi.comresearchgate.netderpharmachemica.comthiadiazole derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is a powerful tool for structural confirmation and analysis. rsc.org The high natural abundance and sensitivity of the ¹⁹F nucleus, combined with a wide chemical shift range, often lead to well-resolved spectra with minimal signal overlap. nih.gov This technique is particularly useful for verifying the incorporation of fluorine into the target molecule and for studying the electronic environment of the fluorine substituents. rsc.orgnih.gov The chemical shifts in ¹⁹F NMR are sensitive to the position and nature of the fluorine substitution on the aromatic or heterocyclic rings.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex substituted imidazo[2,1-b] mdpi.comresearchgate.netderpharmachemica.comthiadiazole derivatives. wikipedia.org
COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the molecular structure. wikipedia.orgyoutube.com This is particularly useful for tracing the connectivity within substituent groups attached to the heterocyclic core.
HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. wikipedia.orgyoutube.com This technique is instrumental in assigning the correct carbon signals to their corresponding attached protons, resolving ambiguities that may arise from one-dimensional spectra alone.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in imidazo[2,1-b] mdpi.comresearchgate.netderpharmachemica.comthiadiazole derivatives. The absorption bands in the IR spectrum correspond to the vibrational frequencies of different bonds within the molecule.
Key characteristic absorption bands for imidazo[2,1-b] mdpi.comresearchgate.netderpharmachemica.comthiadiazole derivatives include:
C=N stretching: Typically observed in the region of 1423–1649 cm⁻¹. researchgate.netchemmethod.com
C=C stretching: Aromatic and heterocyclic C=C stretching vibrations usually appear around 1518–1623 cm⁻¹. researchgate.netnih.gov
C-H stretching: Aromatic C-H stretching is found around 3026–3167 cm⁻¹, while aliphatic C-H stretching occurs in the 2736–2961 cm⁻¹ range. researchgate.netdergipark.org.tr
N-H stretching: For derivatives with amino or amide groups, N-H stretching vibrations are seen in the range of 3167–3485 cm⁻¹. mdpi.comnih.gov
C-S stretching: The C-S bond in the thiadiazole ring gives rise to an absorption band around 698-1188 cm⁻¹. nih.govdergipark.org.tr
C=O stretching: In derivatives containing a carbonyl group, such as a formyl or ester group, a strong absorption band is observed around 1669–1711 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C=N | Stretching | 1423 - 1649 | researchgate.netchemmethod.com |
| C=C (Aromatic/Heterocyclic) | Stretching | 1518 - 1623 | researchgate.netnih.gov |
| C-H (Aromatic) | Stretching | 3026 - 3167 | researchgate.netnih.gov |
| C-H (Aliphatic) | Stretching | 2736 - 2961 | dergipark.org.tr |
| N-H | Stretching | 3167 - 3485 | mdpi.comnih.gov |
| C-S | Stretching | 698 - 1188 | nih.govdergipark.org.tr |
| C=O | Stretching | 1669 - 1711 | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation patterns of imidazo[2,1-b] mdpi.comresearchgate.netderpharmachemica.comthiadiazole derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. nih.gov
The fragmentation patterns observed in the mass spectrum offer valuable structural information. For instance, common fragmentation pathways for some imidazo[2,1-b] mdpi.comresearchgate.netderpharmachemica.comthiadiazole derivatives involve the cleavage of the heterocyclic system, leading to the formation of characteristic fragment ions. One study reported the formation of a bicyclic fragment and a 2-aryl-4-cyano-1,2,3-triazole fragment as prominent peaks in the mass spectra of certain derivatives. mdpi.com The analysis of these fragmentation patterns, often in conjunction with tandem mass spectrometry (MS/MS), helps to confirm the proposed structure and identify the positions of various substituents. nih.gov
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) provides unparalleled, high-resolution data on the atomic arrangement within a crystal lattice. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry and conformational preferences of the molecule. Furthermore, SCXRD reveals the intricate network of non-covalent interactions that govern how molecules arrange themselves, leading to the formation of complex supramolecular architectures.
Determination of Molecular Geometry and Conformation
For example, in 6-(4-chloro-phenyl)imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazole-2-sulfonamide, the phenyl ring is nearly coplanar with the imidazothiadiazole ring, exhibiting a small torsion angle of 5.2(1)°. researchgate.net In contrast, a non-coplanar arrangement was observed in 2-ethyl-6-(4-methoxyphenyl)imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazole-5-carbaldehyde, where the angle between the mean planes of the heterocyclic system and the methoxyphenyl ring is 31.60(7)°. researchgate.net This demonstrates how different substitution patterns can induce significant conformational changes.
| Compound Name | Substituent Rings | Dihedral Angle (°) | Reference |
| 2-isobutyl-6-(2,4-dichlorophenyl)-imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazole | Phenyl group | 16.8(0.2) | researchgate.net |
| 6-(4-chloro-phenyl)imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazole-2-sulfonamide | Phenyl ring | 5.2(1) (torsion angle) | researchgate.net |
| 2-ethyl-6-(4-methoxyphenyl)imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazole-5-carbaldehyde | 4-methoxyphenyl ring | 31.60(7) | researchgate.net |
| 2-cyclohexyl-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazole-5-carbaldehyde | Coumarin ring system | 75.26 and 71.40 (in two molecules of asymmetric unit) | researchgate.net |
| 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazole-5-carbaldehyde | 4-chlorophenyl ring 4-methylbenzyl ring | 3.7(1) 64.5(1) | nih.gov |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Sigma Hole Interactions)
The solid-state structure of imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazole derivatives is stabilized by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and play a decisive role in the formation of specific crystal packing arrangements.
Hydrogen Bonding: Hydrogen bonds are among the most common interactions observed in the crystal structures of these compounds. While classical N-H···O or O-H···N bonds are seen when appropriate functional groups are present, weaker C-H···O, C-H···N, and C-H···S hydrogen bonds are frequently responsible for linking molecules into larger assemblies.
Intramolecular Hydrogen Bonds: In some derivatives, intramolecular hydrogen bonds can pre-organize the molecular conformation. For instance, the structure of 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazole-5-carbaldehyde is stabilized by a strong intramolecular C—H···O hydrogen bond, which creates a pseudo-seven-membered ring motif. nih.gov
Intermolecular Hydrogen Bonds: These interactions connect neighboring molecules. The crystal structure of 6-(4-chloro-phenyl)imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazole-2-sulfonamide features intermolecular N-H···O hydrogen bonds between the amino and oxo groups of the sulfonamide moieties. researchgate.net In other cases, C-H···O interactions link molecules into dimers, and C-H···S hydrogen bonds can also form inversion dimers. researchgate.netnih.gov
Sigma-Hole (σ-hole) Interactions: Beyond conventional hydrogen bonds, σ-hole interactions have been identified as significant structure-directing forces in certain imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazole derivatives. A σ-hole is a region of positive electrostatic potential located on an atom along the extension of a covalent bond. rsc.org This positive region can interact favorably with a negative site on an adjacent molecule, such as a lone pair on a nitrogen or oxygen atom. rsc.org In chloro- and bromo-substituted imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazole derivatives, the sulfur atom of the thiadiazole ring has been shown to participate in such interactions. Specifically, non-bonding S···O and S···N interactions involving this σ-hole have been observed, contributing to the stability of the crystal structure. researchgate.net These chalcogen bonds are a testament to the complex electronic nature of the thiadiazole ring.
| Compound Class/Example | Interaction Type | Description | Reference |
| 6-(4-chloro-phenyl)imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazole-2-sulfonamide | N-H···O Hydrogen Bond | Intermolecular interaction between sulfonamide groups. | researchgate.net |
| 2-ethyl-6-(4-methoxyphenyl)imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazole-5-carbaldehyde | C-H···O Hydrogen Bond | Links molecules into dimers. | researchgate.net |
| 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazole-5-carbaldehyde | C-H···O Hydrogen Bond (Intramolecular) | Forms a pseudo-seven-membered ring. | nih.gov |
| 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazole-5-carbaldehyde | C-H···S Hydrogen Bond | Links molecules into inversion dimers. | nih.gov |
| Chloro- and Bromo-substituted Imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazoles | S···O / S···N Sigma-Hole Interaction | Non-bonding interactions involving the sulfur atom that contribute to crystal structure stabilization. | researchgate.net |
Crystal Packing and Supramolecular Architecture
The culmination of the specific molecular geometry and the network of intermolecular interactions is the crystal packing, which describes the three-dimensional arrangement of molecules in the crystal. This supramolecular architecture can range from simple layered structures to complex three-dimensional frameworks.
In many imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazole derivatives, intermolecular forces such as hydrogen bonds and π-π stacking interactions work in concert to build the crystal lattice. researchgate.net For example, molecules linked by C-H···O hydrogen bonds may form dimers, which then serve as building blocks for larger structures. researchgate.net These dimeric units can be further interconnected through π-π stacking interactions between the aromatic and heteroaromatic rings, reinforcing the crystal cohesion. researchgate.net
The crystal structures of three specific imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazole derivatives, which crystallize in the monoclinic P21 space group, are primarily stabilized by C-H···O hydrogen bonds. researchgate.net In the case of 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] researchgate.netresearchgate.netiucr.orgthiadiazole-5-carbaldehyde, molecules are linked by pairs of C-H···S hydrogen bonds, resulting in the formation of distinct inversion dimers. nih.gov The interplay of these varied interactions ultimately dictates the macroscopic properties of the crystalline material.
Computational and Theoretical Investigations of Imidazo 2,1 B 1 2 3 Thiadiazole
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic understanding of the intrinsic properties of molecules. For the imidazo[2,1-b] jpsionline.comresearchgate.netrsc.orgthiadiazole scaffold, these methods have been pivotal in elucidating its electronic characteristics and predicting its reactivity.
Electronic Structure Calculations (e.g., HOMO-LUMO Analysis, Electrostatic Potential)
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic transitions and reactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For instance, a study on imidazo[2,1-b] jpsionline.comresearchgate.netrsc.orgthiadiazole derivatives designed as antifungal agents revealed that a smaller energy gap is associated with higher reactivity towards protein receptors. researchgate.net This analysis helps in identifying derivatives with potentially enhanced biological activity.
Molecular Electrostatic Potential (MESP): MESP maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net In derivatives of imidazo[2,1-b] jpsionline.comresearchgate.netrsc.orgthiadiazole, MESP analysis can identify regions with negative electrostatic potential, typically around nitrogen and oxygen atoms, indicating susceptibility to electrophilic attack. Conversely, regions with positive potential highlight sites prone to nucleophilic attack. researchgate.net This information is critical for understanding drug-receptor interactions and for designing molecules with improved binding affinity.
Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity
Density Functional Theory (DFT) has been widely applied to study the molecular properties and reactivity of imidazo[2,1-b] jpsionline.comresearchgate.netrsc.orgthiadiazole derivatives. DFT calculations provide accurate geometries, electronic structures, and other molecular properties. These calculations have been instrumental in corroborating experimental findings and providing a deeper understanding of the structure-property relationships. For example, DFT methods have been used to calculate properties like dipole moments and heats of formation, which are important for understanding the physical-chemical behavior of these compounds. researchgate.net
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are powerful computational tools that allow for the investigation of complex biological systems at an atomic level. These methods are extensively used to study the interactions between small molecules, such as imidazo[2,1-b] jpsionline.comresearchgate.netrsc.orgthiadiazole derivatives, and their biological targets.
Molecular Docking for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. This method has been instrumental in identifying potential biological targets for imidazo[2,1-b] jpsionline.comresearchgate.netrsc.orgthiadiazole derivatives and in understanding the key interactions that govern their binding affinity.
For example, docking studies on a series of 2,6-diaryl-imidazo[2,1-b] jpsionline.comresearchgate.netrsc.orgthiadiazole derivatives against cyclooxygenase (COX-1/COX-2) enzymes revealed that some compounds exhibited better theoretical binding interactions with the COX-2 isoform compared to the standard drug diclofenac. nih.gov Similarly, docking studies of novel imidazo[2,1-b] jpsionline.comresearchgate.netrsc.orgthiadiazole derivatives against antitubercular and antifungal targets like Pantothenate synthetase and Glycylpeptide N-tetradecanoyl transferase have shown high binding affinities, suggesting their potential as effective therapeutic agents. jpsionline.com In another study, docking simulations showed that a specific thiocyanate (B1210189) derivative of imidazo[2,1-b] jpsionline.comresearchgate.netrsc.orgthiadiazole binds within the active site of the transforming growth factor beta (TGF-β) type I receptor kinase domain, highlighting its potential as an anticancer agent. nih.gov
Table 1: Molecular Docking Studies of Imidazo[2,1-b] jpsionline.comresearchgate.netrsc.orgthiadiazole Derivatives
| Derivative/Compound | Target Protein | Docking Score/Binding Affinity | Potential Application | Reference |
|---|---|---|---|---|
| Compound 6a1 | Pantothenate synthetase | -9.7 | Anti-TB | jpsionline.com |
| Compound 6d1 | Pantothenate synthetase | -9.7 | Anti-TB | jpsionline.com |
| Compound 6a1 | Aminoglycoside 2'-N-acetyltransferase | -10.4 | Antifungal | jpsionline.com |
| Compound 6d1 | Aminoglycoside 2'-N-acetyltransferase | -10.8 | Antifungal | jpsionline.com |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] jpsionline.comresearchgate.netrsc.orgthiadiazol-5-yl thiocyanate | TGF-β type I receptor kinase | Strong hydrogen bonding and hydrophobic interactions | Antileukemic | nih.gov |
| Compound 5c | Cyclooxygenase-2 (COX-2) | Higher inhibition than diclofenac | Anti-inflammatory | nih.gov |
Pharmacophore Modeling and Development
Pharmacophore modeling is a crucial step in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. For imidazo[2,1-b] jpsionline.comresearchgate.netrsc.orgthiadiazole derivatives, pharmacophore models can be developed based on the structural features of active compounds. These models serve as templates for virtual screening of compound libraries to identify new molecules with similar activity profiles. The structure-activity relationship studies help in identifying the key chemical moieties or functional groups that constitute the pharmacophore responsible for binding to target proteins. researchgate.net
Structure-Activity Relationship (SAR) Computational Analysis
Computational Structure-Activity Relationship (SAR) analysis aims to correlate the chemical structure of a series of compounds with their biological activity. For imidazo[2,1-b] jpsionline.comresearchgate.netrsc.orgthiadiazole derivatives, computational SAR studies have provided valuable insights into the structural requirements for enhanced potency and selectivity.
For instance, SAR studies on imidazo[2,1-b] jpsionline.comresearchgate.netrsc.orgthiadiazole-chalcone hybrids as anticancer agents revealed that the presence of a 3,4,5-trimethoxy group on the chalcone (B49325) moiety resulted in superior cytotoxic activity. rsc.org Another study on antifungal derivatives indicated that the presence of electron-withdrawing and less bulky groups tends to increase biological activity, while electron-donating and bulky groups decrease it. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models have also been developed for 2,5,6-trisubstituted imidazo[2,1-b] jpsionline.comresearchgate.netrsc.orgthiadiazoles as anticancer compounds, using multiple linear regression analysis to correlate physicochemical properties with activity. researchgate.net These computational SAR analyses are vital for guiding the optimization of lead compounds to develop more effective therapeutic agents.
In Silico Prediction of Potential Binding Conformations
The exploration of potential binding conformations of imidazo[2,1-b] jpsionline.comresearchgate.netnih.govthiadiazole derivatives through in silico methods, primarily molecular docking, has been a significant area of research to elucidate their mechanism of action and to guide the design of more potent therapeutic agents. These computational studies simulate the interaction between the small molecule (ligand) and a biological target, typically a protein or enzyme, predicting the preferred binding orientation and affinity.
Molecular docking studies have been performed on various imidazo[2,1-b] jpsionline.comresearchgate.netnih.govthiadiazole derivatives against a range of biological targets. For instance, derivatives have been docked against enzymes like pantothenate synthetase and glycylpeptide N-tetradecanoyl transferase, which are validated targets for anti-tuberculosis and anti-fungal activities, respectively. jpsionline.com In these studies, compounds with specific substitutions, such as a methoxy (B1213986) group on the phenyl ring at the 4th position of the thiazole (B1198619) ring and a nitro or chloro group on the phenyl ring at the 6th position of the imidazo[2,1-b] jpsionline.comresearchgate.netnih.govthiadiazole core, demonstrated the highest affinity for these enzymes. jpsionline.com The docking scores from these simulations provide a quantitative measure of the binding affinity, with more negative values indicating a stronger interaction. For example, certain derivatives achieved docking scores of -9.7 to -10.8, which were superior to the standard drugs isoniazid (B1672263) (-5.6) and fluconazole (B54011) (-7.3). jpsionline.com
Further research has employed molecular docking to screen imidazo[2,1-b] jpsionline.comresearchgate.netnih.govthiadiazole derivatives against other important enzymes. Docking studies against HIV-1 protease have identified compounds with significant binding affinity, with docking scores as low as -117.20, suggesting potential anti-HIV activity. researchgate.net Similarly, these derivatives have been investigated as inhibitors of transforming growth factor beta (TGF-β) type I receptor kinase, where they have been shown to bind within the active site through strong hydrogen bonding and hydrophobic interactions. nih.gov The stability and nature of these interactions are crucial for the inhibitory potential of the compounds.
The insights gained from these in silico predictions of binding conformations are invaluable. They help in understanding the structure-activity relationships (SAR) of this class of compounds, guiding the rational design of new derivatives with improved binding affinity and selectivity for their intended biological targets. mdpi.comsemanticscholar.org By visualizing the binding modes, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the biological activity of the molecule. mdpi.comnih.gov
Theoretical Parameters for Drug Discovery Research
Lipophilicity, a critical physicochemical parameter in drug discovery, significantly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For imidazo[2,1-b] jpsionline.comresearchgate.netnih.govthiadiazole derivatives, computational methods are extensively used to predict their lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).
Various computational methods are employed to calculate LogP values, with CLogP being a widely accepted standard. nih.gov Studies on a series of imidazo[2,1-b] jpsionline.comresearchgate.netnih.govthiadiazole derivatives have shown a range of CLogP values. For instance, certain benzenesulfonamide (B165840) derivatives of this scaffold were found to be the least lipophilic with a CLogP of 2.01, while other derivatives exhibited higher lipophilicity with CLogP values up to 4.77. nih.gov The calculated LogP values for some 1,3,4-thiadiazoles suggest they are highly lipophilic, which can sometimes indicate poor aqueous solubility and potentially impact their absorption. mdpi.com
The distribution coefficient (LogD) is also a crucial parameter as it considers the ionization state of a compound at a specific pH, which is highly relevant to its behavior in different physiological environments. nih.gov For imidazo[2,1-b] jpsionline.comresearchgate.netnih.govthiadiazole derivatives, which are basic in nature, the LogD values can differ significantly from LogP values, especially at acidic pH. nih.gov For example, at a pH of 1.7, corresponding to the stomach, the protonated form of these compounds is predominant. nih.gov The prediction of LogD at various pH levels, such as in the human stomach (pH 1.7), duodenum (pH 4.4), jejunum and ileum (pH 6.5), and blood (pH 7.4), provides a more comprehensive understanding of a compound's potential in vivo behavior. nih.gov
| Derivative Type | CLogP Value | Reference |
| Benzenesulfonamide derivative | 2.01 | nih.gov |
| Other derivative | 4.65 | nih.gov |
| Other derivative | 4.77 | nih.gov |
This table presents a selection of predicted CLogP values for different imidazo[2,1-b] jpsionline.comresearchgate.netnih.govthiadiazole derivatives.
In silico bioactivity scores are calculated to predict the potential of a compound to interact with various biological targets, such as G protein-coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and other enzymes. nih.gov These scores are valuable in the early stages of drug discovery for prioritizing compounds for further experimental testing.
For imidazo[2,1-b] jpsionline.comresearchgate.netnih.govthiadiazole derivatives, bioactivity scores have been calculated using tools like Molinspiration. nih.gov The results of these calculations for a series of these compounds indicated moderate activity, with scores typically ranging between -1.25 and -0.06. nih.gov A score greater than 0 suggests high biological activity, a score between -5.0 and 0.0 indicates moderate activity, and a score less than -5.0 suggests inactivity. The moderate bioactivity scores for the imidazo[2,1-b] jpsionline.comresearchgate.netnih.govthiadiazole derivatives suggest they are promising candidates for further investigation. nih.gov
The bioactivity score is influenced by the structural features of the molecule. The fusion of the imidazole (B134444) and thiadiazole rings creates a unique scaffold that has been associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. jpsionline.comirjmets.com The specific substituents on the imidazo[2,1-b] jpsionline.comresearchgate.netnih.govthiadiazole core play a crucial role in modulating the bioactivity.
| Bioactivity Score Range | Interpretation | Reference |
| -1.25 to -0.06 | Moderate Activity | nih.gov |
This table summarizes the predicted bioactivity scores for a series of imidazo[2,1-b] jpsionline.comresearchgate.netnih.govthiadiazole derivatives.
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, enabling the early identification and optimization of lead compounds with favorable pharmacokinetic profiles. For imidazo[2,1-b] jpsionline.comresearchgate.netnih.govthiadiazole derivatives, various computational models are employed to predict these crucial parameters, guiding the design of molecules with improved drug-like characteristics.
Absorption: A key parameter for oral drug candidates is gastrointestinal absorption. In silico studies on imidazo[2,1-b] jpsionline.comresearchgate.netnih.govthiadiazole derivatives have indicated good predicted gastrointestinal absorption. nih.gov This is often assessed using models that consider factors like lipophilicity and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's rule of five. nih.gov Many synthesized 1,3,4-thiadiazole (B1197879) derivatives have been shown to fall within the acceptable range of these rules, indicating their potential as orally bioavailable molecules. nih.govresearchgate.net
Distribution: The distribution of a drug throughout the body is influenced by factors such as its ability to cross biological membranes. For imidazo[2,1-b] jpsionline.comresearchgate.netnih.govthiadiazole derivatives, computational tools like the SwissADME "Boiled egg" model can predict passive gastrointestinal absorption and blood-brain barrier (BBB) permeation. researchgate.net This model helps in visualizing the physicochemical space for probable absorption and distribution characteristics.
Metabolism: Predicting the metabolic fate of a compound is crucial to avoid issues like the formation of toxic metabolites or rapid clearance. While specific metabolic pathways for imidazo[2,1-b] jpsionline.comresearchgate.netnih.govthiadiazole are not extensively detailed in the provided context, general in silico ADME studies of related 1,3,4-thiadiazole derivatives have been conducted using packages like Schrodinger's Maestro, which includes modules for predicting metabolic properties. nih.gov These predictions help in designing compounds with improved metabolic stability.
By integrating these in silico ADME predictions into the design-synthesis-testing cycle, researchers can proactively address potential pharmacokinetic liabilities, thereby accelerating the optimization of imidazo[2,1-b] jpsionline.comresearchgate.netnih.govthiadiazole-based lead compounds into viable drug candidates. nih.govresearchgate.net
| ADME Property | Prediction for Imidazo[2,1-b] jpsionline.comresearchgate.netnih.govthiadiazole Derivatives | Reference |
| Gastrointestinal Absorption | Good | nih.gov |
| Oral Bioavailability | Potential for good oral bioavailability based on Lipinski's rule of five | nih.govresearchgate.net |
| Blood-Brain Barrier Permeation | Can be predicted using models like the "Boiled egg" model | researchgate.net |
This table provides a summary of in silico ADME predictions for imidazo[2,1-b] jpsionline.comresearchgate.netnih.govthiadiazole derivatives.
Investigation of Biological Activities and Mechanisms of Imidazo 2,1 B 1 2 3 Thiadiazole Derivatives in Pre Clinical Research
Enzyme Inhibition Studies
Imidazo[2,1-b] researchgate.netamsterdamumc.nlnih.govthiadiazole derivatives have been identified as potent inhibitors of several key enzymes implicated in various disease pathologies. The following sections detail the research findings related to their inhibitory effects on specific enzymes.
Cyclooxygenase (COX-1/COX-2) Inhibition
Cyclooxygenase (COX) is a crucial enzyme in the inflammatory pathway, existing in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in inflammation and pain. brieflands.com The development of selective COX-2 inhibitors is a key strategy to mitigate the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). brieflands.comnih.gov
A series of 2,6-diaryl-imidazo[2,1-b] researchgate.netamsterdamumc.nlnih.govthiadiazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Among the synthesized compounds, compound 5c demonstrated superior anti-inflammatory activity compared to the standard drug, diclofenac. nih.gov Molecular docking studies revealed that these compounds interact with the active sites of both COX-1 and COX-2, with compound 5c showing a higher inhibitory preference for COX-2. nih.gov
Another study focused on a new series of imidazo[2,1-b]thiazole (B1210989) analogs, a related heterocyclic system, which also showed selective COX-2 inhibition. brieflands.com These findings suggest that the imidazo[2,1-b] researchgate.netamsterdamumc.nlnih.govthiadiazole scaffold is a promising template for the design of novel and selective COX-2 inhibitors.
Table 1: COX Inhibition Data for Selected Imidazo[2,1-b] researchgate.netamsterdamumc.nlnih.govthiadiazole Derivatives
| Compound | Target Enzyme | Activity | Source |
| 5c | COX-2 | Higher inhibition than diclofenac | nih.gov |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and edema. nih.govnih.gov
A novel series of imidazothiadiazole-linked benzenesulfonamide (B165840) derivatives (5a-t) was synthesized and screened against four human carbonic anhydrase (hCA) isoforms: hCA I, II, VA, and IX. nih.gov The compounds exhibited selective inhibition of the cytosolic isoforms hCA I and hCA II over the mitochondrial (hCA VA) and tumor-associated (hCA IX) isoforms. nih.gov Notably, hCA II was more effectively inhibited than hCA I. nih.gov Compounds 5o and 5p were the most potent inhibitors of hCA II, while compound 5f showed good inhibitory activity against both hCA I and hCA II. nih.gov
Another study described a series of imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides as carbonic anhydrase inhibitors with anticonvulsant properties. nih.gov One compound, 6-tert-butyl-2-sulfamoylimidazo[2,1-b]-1,3,4-thiadiazole (also known as UK-15,454), demonstrated significant anticonvulsant activity in mice and selectively increased cerebral blood flow. nih.gov
Table 2: Carbonic Anhydrase Inhibition Data for Imidazo[2,1-b] researchgate.netamsterdamumc.nlnih.govthiadiazole Derivatives
| Compound | Target Enzyme | Inhibition Constant (Ki) | Source |
| 5o | hCA II | 0.246 µM | nih.gov |
| 5p | hCA II | 0.376 µM | nih.gov |
| 5f | hCA I | 0.493 µM | nih.gov |
| 5f | hCA II | 0.4 µM | nih.gov |
| 6-tert-butyl-2-sulfamoylimidazo[2,1-b]-1,3,4-thiadiazole | Carbonic Anhydrase | Not specified | nih.gov |
Jun Kinase Inhibition
The search for novel kinase inhibitors is a significant area of cancer research. While the provided search results mention the investigation of imidazo[2,1-b] researchgate.netamsterdamumc.nlnih.govthiadiazoles as inhibitors of various kinases, specific and detailed information regarding their direct inhibition of Jun Kinase (JNK) is not explicitly available in the provided snippets. Further research is required to elucidate the potential of this scaffold in targeting the JNK signaling pathway.
Focal Adhesion Kinase (FAK) Phosphorylation Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in several cancers and plays a critical role in cell proliferation, migration, and survival. researchgate.netamsterdamumc.nlnih.gov Inhibition of FAK phosphorylation is therefore a promising strategy for cancer therapy. amsterdamumc.nl
A new class of imidazo[2,1-b] researchgate.netamsterdamumc.nlnih.govthiadiazole compounds has been evaluated as inhibitors of FAK phosphorylation. researchgate.netamsterdamumc.nlnih.gov In a study on peritoneal mesothelioma, ten imidazo[2,1-b] researchgate.netamsterdamumc.nlnih.govthiadiazole compounds were tested, with compounds 1a and 1b showing promising antitumor activity with IC50 values in the low micromolar range. researchgate.netamsterdamumc.nlnih.gov Their antiproliferative and antimigratory effects were associated with the inhibition of phospho-FAK. researchgate.netnih.gov
Another study focused on a novel series of imidazo[2,1-b] researchgate.netamsterdamumc.nlnih.govthiadiazole derivatives for the treatment of pancreatic ductal adenocarcinoma (PDAC). amsterdamumc.nl The lead compound, 10l , demonstrated effective antiproliferative activity against various PDAC cell lines, and this was linked to a significant inhibition of the FAK signaling network. amsterdamumc.nl
Table 3: FAK Phosphorylation Inhibition and Antitumor Activity of Imidazo[2,1-b] researchgate.netamsterdamumc.nlnih.govthiadiazole Derivatives
| Compound | Cell Line | IC50 | Mechanism | Source |
| 1a | MesoII, STO | 0.59 - 2.81 µM | Inhibition of phospho-FAK | researchgate.netamsterdamumc.nlnih.gov |
| 1b | MesoII, STO | 0.59 - 2.81 µM | Inhibition of phospho-FAK | researchgate.netamsterdamumc.nlnih.gov |
| 10l | PDAC cell lines | 1.04–3.44 µM | Inhibition of FAK signaling network | amsterdamumc.nl |
Other Enzyme Target Investigations
The versatile scaffold of imidazo[2,1-b] researchgate.netamsterdamumc.nlnih.govthiadiazole has been investigated for its inhibitory potential against a range of other enzymes, particularly those relevant to infectious diseases.
Molecular docking studies have been performed on imidazo[2,1-b] researchgate.netamsterdamumc.nlnih.govthiadiazole derivatives against several enzymes from Mycobacterium tuberculosis and fungal species. jpsionline.com These computational analyses identified potential inhibitory activity against:
Pantothenate synthetase : Compounds 6a1 and 6d1 showed the best docking scores, suggesting they could be promising anti-TB agents. jpsionline.com
Enoyl-acyl carrier protein reductase (InhA) : This is a validated target for anti-tuberculosis therapy. jpsionline.comeurekaselect.com Computational studies on imidazo[2,1-b] researchgate.netamsterdamumc.nlnih.govthiadiazole derivatives as putative InhA inhibitors have been conducted, with docking analysis revealing key interactions for anti-TB activity. eurekaselect.com A separate study on thiadiazole-based direct inhibitors of InhA also supports the potential of this heterocyclic core. nih.gov
Aminoglycoside 2'-N-acetyltransferase jpsionline.com
Glycylpeptide N-tetradecanoyl transferase : Compounds 6a1 and 6d1 also exhibited high affinity for this fungal enzyme target. jpsionline.com
mRNA-capping enzyme subunit alpha jpsionline.com
Candidapepsin-2 jpsionline.com
These in-silico findings provide a strong basis for the further experimental evaluation of imidazo[2,1-b] researchgate.netamsterdamumc.nlnih.govthiadiazole derivatives as inhibitors of these microbial enzymes.
Table 4: Docking Scores of Imidazo[2,1-b] researchgate.netamsterdamumc.nlnih.govthiadiazole Derivatives Against Various Enzyme Targets
| Compound | Target Enzyme | Docking Score | Potential Activity | Source |
| 6a1 | Pantothenate synthetase | -9.7 | Anti-TB | jpsionline.com |
| 6d1 | Pantothenate synthetase | -9.7 | Anti-TB | jpsionline.com |
| 6a1 | Glycylpeptide N-tetradecanoyl transferase | -10.4 | Anti-Fungal | jpsionline.com |
| 6d1 | Glycylpeptide N-tetradecanoyl transferase | -10.8 | Anti-Fungal | jpsionline.com |
Molecular Target Identification and Pathway Modulation Research
The imidazo[2,1-b] nih.govfrontiersin.orgsemanticscholar.orgthiadiazole scaffold has been the subject of extensive pre-clinical research to identify its molecular targets and understand its influence on cellular pathways. These investigations have revealed that its derivatives can interact with a variety of biological molecules, leading to effects such as the disruption of cytoskeletal components, modulation of protein aggregation, and inhibition of key enzymes involved in cell signaling.
Tubulin Assembly Inhibition
Certain derivatives of imidazo[2,1-b] nih.govfrontiersin.orgsemanticscholar.orgthiadiazole have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, making them attractive candidates for anticancer agent development. A series of imidazo[2,1-b] nih.govfrontiersin.orgsemanticscholar.orgthiadiazole-linked oxindoles were synthesized and evaluated for their anti-proliferative activity. frontiersin.orgresearchgate.net Among these, compounds 7 , 11 , and 15 demonstrated significant cytotoxic effects. frontiersin.orgresearchgate.net
Mechanism studies showed that treatment with these compounds led to an accumulation of cells in the G2/M phase of the cell cycle and an increase in cyclin-B1 protein levels, both of which are hallmarks of tubulin assembly disruption. frontiersin.orgresearchgate.net Compound 7 was particularly potent, inhibiting tubulin polymerization with a half-maximal inhibitory concentration (IC₅₀) value of 0.15 µM, which is lower than that of the well-known tubulin inhibitor combretastatin (B1194345) A-4 (1.16 µM). frontiersin.org Molecular docking studies suggest that these compounds bind to the colchicine (B1669291) binding site of tubulin, specifically interacting with amino acid residues such as αAsn101, βThr179, and βCys241. frontiersin.org
| Compound | Description | Tubulin Polymerization IC₅₀ (µM) | Ref |
| 7 | (E)-5-fluoro-3-((6-p-tolyl-2-(3,4,5-trimethoxyphenyl)-imidazo[2,1-b] nih.govfrontiersin.orgsemanticscholar.orgthiadiazol-5-yl)methylene)indolin-2-one | 0.15 | frontiersin.org |
| Combretastatin A-4 | Reference Compound | 1.16 | frontiersin.org |
α-Synuclein Binding Investigations for PET Imaging Agent Development
The aggregation of α-synuclein (α-syn) protein is a central pathological hallmark of synucleinopathies, including Parkinson's disease (PD). rsc.orgnih.gov The development of specific positron emission tomography (PET) imaging agents is crucial for diagnosis and monitoring disease progression. rsc.orgnih.gov Research has identified the 2,6-disubstituted imidazo[2,1-b] nih.govfrontiersin.orgsemanticscholar.orgthiadiazole (ITA) scaffold as a novel and promising structure for binding to α-syn pathologies. rsc.orgnih.gov
Through autoradiography studies on human PD brain sections, an iodinated lead compound, [¹²⁵I]ITA-3 , was discovered, which showed a moderate binding affinity to α-syn aggregates. rsc.orgnih.gov Building on this lead, a potential PET tracer, [¹⁸F]FITA-2 , was developed. rsc.orgnih.gov This fluorinated derivative demonstrated clear binding signals in α-syn-rich regions of human PD brain tissues, coupled with good brain uptake and a fast clearance rate in rats, making it a promising candidate for further development in α-syn PET imaging. rsc.orgnih.gov
| Compound | Target/Application | Binding Affinity (IC₅₀, nM) | Key Findings | Ref |
| [¹²⁵I]ITA-3 | α-Synuclein pathologies in human PD brain | 55 | Moderate binding affinity | rsc.orgnih.gov |
| [¹⁸F]FITA-2 | PET imaging of α-Synuclein in human PD brain | 245 | Good brain uptake (SUVpeak = 2.80 ± 0.45) and fast clearance in rats | rsc.orgnih.gov |
Modulation of Human Equilibrative Nucleoside Transporter-1 (hENT-1)
The human equilibrative nucleoside transporter-1 (hENT-1) is a key protein responsible for transporting nucleoside analogues like the chemotherapeutic agent gemcitabine (B846) into cells. The expression level of hENT-1 can therefore influence drug efficacy. Studies have shown that certain imidazo[2,1-b] nih.govfrontiersin.orgsemanticscholar.orgthiadiazole derivatives can modulate the expression of this transporter. nih.govgoogle.comkayseri.edu.tr
In pre-clinical research on peritoneal mesothelioma, compounds 1a and 1b were found to potentiate the antiproliferative activity of gemcitabine. nih.govgoogle.comkayseri.edu.tr This synergistic effect was correlated with an observed increase in the mRNA expression of hENT-1 in the cancer cells following treatment with these compounds. nih.govgoogle.comkayseri.edu.tr This finding suggests a potential strategy for overcoming gemcitabine resistance or enhancing its therapeutic effect in certain cancers. nih.gov
DNA Binding Interactions (e.g., CT-DNA)
The interaction of small molecules with DNA can be a significant mechanism of action for anticancer agents. While detailed binding constant data for imidazo[2,1-b] nih.govfrontiersin.orgsemanticscholar.orgthiadiazoles with calf thymus DNA (CT-DNA) are not extensively reported, studies on the broader 1,3,4-thiadiazole (B1197879) class, including fused systems, indicate that such interactions occur. UV-vis absorption spectroscopy has been employed to study the interaction between CT-DNA and newly synthesized 1,3,4-thiadiazole derivatives in physiological buffer to elucidate the potential mechanism of action. nih.govnih.govnih.gov Research on biphenyl (B1667301) imidazo[2,1-b] nih.govfrontiersin.orgsemanticscholar.orgthiadiazole derivatives also points towards investigations into their DNA binding capabilities as part of their anticancer activity evaluation. nih.gov These studies suggest that, like other heterocyclic compounds, the imidazo[2,1-b] nih.govfrontiersin.orgsemanticscholar.orgthiadiazole nucleus may interact with DNA, an area that warrants further detailed investigation.
Kinase Inhibition (e.g., Pim-1 protein, TGF-beta receptor I kinase)
Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature of cancer. The imidazo[2,1-b] nih.govfrontiersin.orgsemanticscholar.orgthiadiazole scaffold has been successfully utilized to develop inhibitors for several protein kinases.
Transforming Growth Factor-β Type-I Receptor Kinase (ALK5): A series of imidazo[2,1-b] nih.govfrontiersin.orgsemanticscholar.orgthiadiazoles were synthesized and evaluated as inhibitors of ALK5. Compound 6d emerged as a particularly potent inhibitor with an IC₅₀ value of 0.0012 µM in an enzymatic assay. semanticscholar.org It also demonstrated high selectivity, showing 91% inhibition against p38α kinase only at a much higher concentration of 10 µM. semanticscholar.org
Focal Adhesion Kinase (FAK): Several studies have highlighted the ability of imidazo[2,1-b] nih.govfrontiersin.orgsemanticscholar.orgthiadiazole derivatives to inhibit FAK (also known as PTK2). nih.govgoogle.comnih.gov In studies on pancreatic cancer and peritoneal mesothelioma, these compounds were shown to reduce the phosphorylation of FAK. google.comkayseri.edu.trnih.gov For instance, compounds 1a and 1b significantly reduced phospho-FAK levels in STO mesothelioma cells. nih.govgoogle.com Similarly, compounds 12a and 12h were found to inhibit FAK phosphorylation in pancreatic cancer models. nih.gov
Mitogen-activated protein kinase-interacting protein kinases (MNKs): Using the imidazo[2,1-b] nih.govfrontiersin.orgsemanticscholar.orgthiadiazole scaffold, a series of novel MNK inhibitors were designed. nih.gov Compound 18 was identified as a potent inhibitor of eIF4E phosphorylation, a downstream target of MNKs, in various cancer cell lines. nih.gov
| Compound | Target Kinase | Activity (IC₅₀) | Ref |
| 6d | ALK5 | 0.0012 µM | semanticscholar.org |
| 1a | FAK | Inhibition of phosphorylation demonstrated | nih.govgoogle.com |
| 1b | FAK | Inhibition of phosphorylation demonstrated | nih.govgoogle.com |
| 12a | FAK | Inhibition of phosphorylation demonstrated | nih.gov |
| 12h | FAK | Inhibition of phosphorylation demonstrated | nih.gov |
| 18 | MNKs | Potent inhibition of eIF4E phosphorylation | nih.gov |
In Vitro Cellular Activity Studies (Non-clinical Cytotoxicity/Antiproliferative Research)
A significant body of pre-clinical research has focused on evaluating the cytotoxic and antiproliferative effects of imidazo[2,1-b] nih.govfrontiersin.orgsemanticscholar.orgthiadiazole derivatives across a wide spectrum of human cancer cell lines. These studies consistently demonstrate the potential of this scaffold in cancer research.
Derivatives have shown potent activity against various malignancies. For instance, in peritoneal mesothelioma primary cell cultures (MesoII and STO), compounds 1a and 1b exhibited IC₅₀ values in the low micromolar range (0.59 to 2.81 µM). google.com Imidazo[2,1-b] nih.govfrontiersin.orgsemanticscholar.orgthiadiazole–chalcone (B49325) hybrids, such as 11a and 11b , were significantly cytotoxic to a panel of cancer cells with IC₅₀ values ranging from 0.65 to 2.25 µM. nih.gov
Furthermore, extensive screening against the National Cancer Institute's 60-cell line panel (NCI-60) identified several highly active compounds. nih.gov Derivatives 12a and 12h showed remarkable cytotoxicity with IC₅₀ values ranging from 0.23 to 11.4 µM and 0.29 to 12.2 µM, respectively, across the diverse panel. nih.gov These compounds also demonstrated potent activity against primary and gemcitabine-resistant pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.gov Other derivatives, 9c and 9l , were also effective against PDAC cells (SUIT-2, Capan-1, Panc-1) with IC₅₀ values between 5.11 and 10.8 µM. researchgate.net The broad-spectrum antiproliferative activity highlights the versatility and potential of the imidazo[2,1-b] nih.govfrontiersin.orgsemanticscholar.orgthiadiazole core in developing new anticancer agents. nih.govresearchgate.net
| Compound(s) | Cancer Cell Line(s) | Activity (IC₅₀) | Ref |
| 1a, 1b | Peritoneal Mesothelioma (MesoII, STO) | 0.59 - 2.81 µM | google.com |
| 11a, 11b | Various human cancer cell lines | 0.65 - 2.25 µM | nih.gov |
| 7 | A549, HeLa, MCF-7, HCT116 | 1.1 - 1.6 µM | frontiersin.orgresearchgate.net |
| 11 | A549, HeLa, MCF-7, HCT116 | 2.5 - 2.9 µM | frontiersin.orgresearchgate.net |
| 9c, 9l | Pancreatic Ductal Adenocarcinoma (SUIT-2, Capan-1, Panc-1) | 5.11 - 10.8 µM | researchgate.net |
| 12a | NCI-60 Panel | 0.23 - 11.4 µM | nih.gov |
| 12h | NCI-60 Panel | 0.29 - 12.2 µM | nih.gov |
| 22 | Colon Cancer (in NCI-60) | GI₅₀ = 0.75 µM |
Antileukemic Activity in Cancer Cell Lines
Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives have shown notable cytotoxic activity against various leukemia cell lines. In one study, a series of 2-(4-methoxybenzyl)-6-substituted-imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazoles were synthesized and evaluated for their potential against leukemia. nih.gov Two compounds in particular, 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazol-5-yl thiocyanate (B1210189) and 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole-5-carbaldehyde , demonstrated significant cytotoxic effects against murine leukemia cells (L1210) and human T-lymphocyte cells (CEM) with IC₅₀ values ranging from 0.79 to 1.6 μM. nih.gov
Another study highlighted a derivative, 7g , which exhibited potent cytotoxicity against one murine leukemia cell line and two human leukemia cancer cell lines. nih.gov This compound also showed favorable selective cytotoxicity towards leukemia cells when compared to non-cancerous fibroblast cells (Hs27). nih.gov Further investigations into the mechanism of action of compound 7g were conducted. nih.gov
The introduction of a thiocyanate group at the C5 position of the imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole ring was found to significantly improve cytotoxicity. nih.gov For instance, compound 7g with a thiocyanate substitution was twice as potent as its bromo-substituted counterparts. nih.gov Similarly, the presence of a formyl (–CHO) group at the C5 position also contributed to the cytotoxic activity. nih.gov
Table 1: Antileukemic Activity of Selected Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole Derivatives
| Compound | Cell Line | IC₅₀ (μM) |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazol-5-yl thiocyanate | L1210, CEM | 0.79 - 1.6 |
| 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole-5-carbaldehyde | L1210, CEM | 0.79 - 1.6 |
| 7g | Murine & Human | Potent |
Antiproliferative Effects in Various Cancer Cell Lines
The antiproliferative potential of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives extends beyond leukemia to a broad spectrum of cancer cell lines. A series of these compounds were evaluated for their cytostatic activity against human cervix carcinoma cells (HeLa). researchgate.net Derivatives 5b and 5c were found to be cytostatic against HeLa cells with concentrations between 49-63 μM. researchgate.net
Further research has identified imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazoles as a significant class of compounds with anticancer activity. nih.gov The National Cancer Institute (NCI) has screened these derivatives against a panel of 60 human cancer cell lines, including those from non-small cell lung, colon, central nervous system, melanoma, ovarian, renal, prostate, and breast cancers. nih.gov
In a notable study, two derivatives, 12a and 12h , exhibited remarkable cytotoxic activity with IC₅₀ values ranging from 0.23 to 11.4 μM and 0.29-12.2 μM, respectively, across the NCI-60 cell line panel. nih.govcurehunter.com Additionally, compounds 12b and 13g showed significant in vitro antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines, including immortalized (SUIT-2, Capan-1, Panc-1), primary (PDAC-3), and gemcitabine-resistant (Panc-1R) cells, with IC₅₀ values from micromolar to sub-micromolar levels. curehunter.com These compounds also demonstrated the ability to reduce cell migration and spheroid shrinkage. curehunter.com
The mechanism of action for some of these potent compounds involves the modulation of key regulators of the epithelial-to-mesenchymal transition (EMT), such as E-cadherin and vimentin, and the inhibition of metalloproteinase-2/-9. curehunter.com High-throughput arrays have also pointed to the inhibition of the phosphorylation of 45 tyrosine kinase substrates, with PTK2/FAK identified as a key hub. nih.govcurehunter.com
The substitution pattern on the imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole core plays a crucial role in the antiproliferative activity. For instance, molecules with a benzyl (B1604629) group at position 2 and a formyl group at position 5 showed increased activity. nih.gov The compound 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole 22 was found to induce cytotoxicity by activating the extrinsic pathway of apoptosis without affecting cell cycle progression. nih.gov
Table 2: Antiproliferative Activity of Selected Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole Derivatives
| Compound | Cell Line(s) | IC₅₀ Range (μM) |
| 5b, 5c | HeLa | 49 - 63 |
| 12a | NCI-60 Panel | 0.23 - 11.4 |
| 12h | NCI-60 Panel | 0.29 - 12.2 |
| 12b, 13g | Pancreatic Ductal Adenocarcinoma (SUIT-2, Capan-1, Panc-1, PDAC-3, Panc-1R) | Micromolar to sub-micromolar |
| 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole 22 | Various cancer cell lines | Not specified |
Antitubercular Activity against Mycobacterium tuberculosis Strains
Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives have emerged as a promising class of agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have synthesized and screened these compounds against the H37Rv strain of M. tuberculosis. nih.govnih.gov
In one such study, a series of 2,6-disubstituted and 2,5,6-trisubstituted imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazoles were evaluated. nih.gov Among the tested compounds, 2-(2-furyl)-6-phenylimidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole-5-carbaldehyde (6c) and (2-cyclohexyl-6-phenylimidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazol-5-yl)methanol (7a) demonstrated the highest inhibitory activity (100%). nih.gov Other derivatives showed moderate activity. nih.gov
Another series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were synthesized and assessed for their antitubercular potential. nih.gov Compounds 5b , 5d , and 5h from this series exhibited potent activity against the H37Rv strain with minimum inhibitory concentrations (MICs) of 1.6 µg/mL, which is comparable to standard drugs like isoniazid (B1672263). nih.gov The anti-mycobacterial activity of these derivatives varied based on the substituents on the phenyl ring, with MICs ranging from 1.6 to 12.5 µg/mL. nih.gov
The related imidazo[2,1-b]thiazole scaffold has also shown promise, with some derivatives targeting QcrB, a critical component of the mycobacterial electron transport chain. plos.org
Table 3: Antitubercular Activity of Selected Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole Derivatives against M. tuberculosis H37Rv
| Compound | Inhibition (%) | MIC (µg/mL) |
| 2-(2-furyl)-6-phenylimidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole-5-carbaldehyde (6c) | 100 | >6.25 |
| (2-cyclohexyl-6-phenylimidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazol-5-yl)methanol (7a) | 100 | >6.25 |
| 5b (a 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivative) | - | 1.6 |
| 5d (a 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivative) | - | 1.6 |
| 5h (a 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivative) | - | 1.6 |
Antimicrobial Activity against Bacterial and Fungal Strains
The antimicrobial spectrum of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives encompasses a range of bacterial and fungal pathogens. Several studies have reported their activity against strains such as Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli. mdpi.comnih.govnih.gov
In one investigation, a series of novel imidazo[2,1-b]-1,3,4-thiadiazoles were synthesized and tested. mdpi.comnih.govnih.gov Some of these compounds displayed slight to moderate activity against the aforementioned microorganisms. mdpi.comnih.govnih.gov For instance, compound 5d was moderately active against Escherichia coli, while 7b showed moderate activity against Pseudomonas aeruginosa. nih.gov Other derivatives exhibited slight to moderate activity against Candida albicans, Pseudomonas aeruginosa, and Escherichia coli, but were found to be inactive against Staphylococcus aureus. nih.gov
Another study reported that certain imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives are active against Shigella flexneri, Staphylococcus aureus, and Candida albicans. nih.gov The antibacterial testing of 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide revealed significant activity against Gram-positive bacteria, with MICs as low as 6.25 µg/mL for Staphylococcus aureus and Bacillus subtilis. nih.gov
Table 4: Antimicrobial Activity of Selected Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole Derivatives
| Compound | Organism(s) | Activity Level | MIC (µg/mL) |
| 5d | Escherichia coli | Moderate | Not specified |
| 7b | Pseudomonas aeruginosa | Moderate | Not specified |
| Various derivatives | Candida albicans, Pseudomonas aeruginosa, Escherichia coli | Slight to Moderate | Not specified |
| Various derivatives | Shigella flexneri, Staphylococcus aureus, Candida albicans | Active | Not specified |
| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Staphylococcus aureus, Bacillus subtilis | Significant | 6.25 |
Anticonvulsant Activity Investigations
The 1,3,4-thiadiazole scaffold, a core component of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazoles, is known to exhibit a wide range of biological activities, including anticonvulsant properties. nih.govfrontiersin.org Several modifications to this moiety have resulted in compounds with good anticonvulsant potency and lower toxicity. nih.govfrontiersin.org
Research into imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives has revealed their potential as anticonvulsant agents. nih.govfrontiersin.org For example, a compound named 4-(2,2-difluoropropyl)-1-{[2-(methoxymethyl)6-(trifluoromethyl) imidazo (B10784944) (2,1b) (1,3,4) thiadiazol-5-yl] methyl} pyrrolidine-2-one showed 95% anticonvulsant activity at a low dose by binding to the SV2 protein. nih.govfrontiersin.org Structure-activity relationship (SAR) studies have suggested that the addition of a fluorine group can enhance the anticonvulsant activity of these compounds. nih.govfrontiersin.org
In another study, a series of 6-substituted imidazo(2,1-B)-1,3,4-thiadiazole-2-sulfonamides and their 5-bromo derivatives were synthesized and evaluated for their anticonvulsant and analgesic activities. nih.govfrontiersin.org
Table 5: Anticonvulsant Activity of a Selected Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole Derivative
| Compound | Activity |
| 4-(2,2-difluoropropyl)-1-{[2-(methoxymethyl)6-(trifluoromethyl) imidazo (2,1b) (1,3,4) thiadiazol-5-yl] methyl} pyrrolidine-2-one | 95% anticonvulsant activity, binds to SV2 protein. nih.govfrontiersin.org |
Antileishmanial Activity Research
The therapeutic potential of the 1,3,4-thiadiazole nucleus extends to antileishmanial activity. derpharmachemica.comnih.gov The fusion of an imidazole (B134444) ring with a nih.govresearchgate.netnih.govthiadiazole nucleus gives rise to imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazoles, which have been investigated for a variety of pharmacological activities, including their effects against Leishmania species. derpharmachemica.com While the broader class of thiadiazoles has shown antileishmanial properties, specific research focusing solely on the antileishmanial activity of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives is an area of ongoing investigation. The structural similarity to other biologically active heterocycles suggests that this scaffold holds promise for the development of new antileishmanial agents. derpharmachemica.com
Future Directions and Research Perspectives on Imidazo 2,1 B 1 2 3 Thiadiazole
Design of Next-Generation Imidazo[2,1-b]mdpi.comnih.govjpsionline.comthiadiazole Scaffolds
The inherent versatility of the imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole core provides a fertile ground for the design of next-generation scaffolds with enhanced potency and selectivity. nih.govresearchgate.net A primary strategy involves the strategic introduction of diverse substituents at various positions of the heterocyclic ring system. For instance, the addition of substituents at the C-2, C-5, and C-6 positions has been shown to significantly influence the biological activity of the resulting compounds. researchgate.netresearchgate.net
One promising approach is the creation of hybrid molecules that combine the imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole nucleus with other known pharmacophores. nih.gov This "scaffold hopping" technique aims to leverage the beneficial properties of both moieties to create novel compounds with improved therapeutic profiles. nih.gov For example, the incorporation of a 3,4-hydroxybenzene ring at the C-2 position has been explored to enhance the antioxidant and antimicrobial properties of these compounds. nih.gov Similarly, linking the imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole scaffold with a triazole ring has led to the development of potent microtubule-destabilizing agents. johnshopkins.edu
Furthermore, the synthesis of 2,5,6-trisubstituted imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazoles allows for a three-dimensional exploration of the chemical space, offering opportunities to fine-tune the molecule's interaction with its biological target. researchgate.netresearchgate.net The introduction of bulky or functionally diverse groups can modulate properties such as solubility, bioavailability, and target-binding affinity.
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally friendly synthetic methods is crucial for the future of imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole chemistry. jpsionline.com Traditional synthetic routes often involve multi-step procedures and the use of hazardous reagents. derpharmachemica.comresearchgate.net Consequently, there is a growing interest in developing one-pot syntheses and employing green chemistry principles. jpsionline.commdpi.com
Moreover, the use of greener solvents and catalysts is being actively explored. For instance, the use of ionic liquids as a reaction medium has been reported for the synthesis of substituted imidazothiadiazoles, offering a more sustainable alternative to conventional organic solvents. jpsionline.com The development of catalytic methods, potentially using transition metals, could also lead to more selective and efficient bond-forming reactions.
The conventional synthesis of the imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole core often starts from 2-amino-5-substituted-1,3,4-thiadiazoles, which are then cyclized with α-haloketones. mdpi.comresearchgate.netderpharmachemica.com Future research could focus on developing novel starting materials and cyclization strategies to access a wider range of derivatives.
Advanced Computational Approaches for Predictive Modeling and Optimization
In recent years, computational methods have become an indispensable tool in drug discovery and development. nih.gov For imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole research, these approaches offer a powerful means to predict the biological activity of novel compounds, optimize their structures, and elucidate their mechanisms of action at a molecular level.
Molecular docking studies are widely used to predict the binding modes and affinities of imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole derivatives with their target proteins. jpsionline.comnih.gov For example, docking simulations have been employed to investigate the interactions of these compounds with enzymes like cyclooxygenase (COX-1/COX-2), providing insights into their anti-inflammatory activity. nih.govmdpi.com These computational models can help in identifying key amino acid residues involved in the binding, guiding the design of more potent and selective inhibitors. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational tool. By correlating the structural features of a series of compounds with their biological activities, QSAR models can be developed to predict the activity of yet-to-be-synthesized molecules. This predictive capability can significantly reduce the time and cost associated with the synthesis and screening of large compound libraries.
Furthermore, molecular dynamics simulations can provide a dynamic picture of the ligand-protein interactions, offering a deeper understanding of the binding process and the conformational changes that may occur upon binding. These advanced computational techniques, combined with experimental data, will be instrumental in the rational design and optimization of next-generation imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole-based drugs.
Development of Highly Selective Molecular Probes and Target-Specific Agents
The development of highly selective molecular probes is essential for understanding the complex biological roles of specific proteins and for the diagnosis of diseases. The imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole scaffold has shown promise in this area, particularly in the development of imaging agents. nih.gov
Recently, derivatives of imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole have been investigated as potential positron emission tomography (PET) tracers for imaging α-synuclein aggregates, which are a hallmark of neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.net Researchers have identified a 2,6-disubstituted imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole (ITA) scaffold as a promising α-synuclein-binding structure. nih.gov An iodinated lead compound, [¹²⁵I]ITA-3, demonstrated moderate binding affinity to α-synuclein pathologies in human brain sections. nih.gov Subsequent modification led to the development of a potential PET tracer, [¹⁸F]FITA-2, which showed clear signals in α-synuclein-rich regions of human Parkinson's disease brain tissues. nih.gov
The ability to specifically label and visualize biological targets in vivo is a powerful tool for both basic research and clinical applications. Future efforts in this area will likely focus on further optimizing the affinity and selectivity of these probes, as well as improving their pharmacokinetic properties for in vivo imaging. The development of target-specific agents based on the imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole scaffold could lead to novel diagnostic tools and therapeutic interventions for a range of diseases.
Integration with Fragment-Based and Structure-Based Drug Design
The principles of fragment-based and structure-based drug design offer a rational and efficient approach to the discovery of novel drug candidates. These strategies are particularly well-suited for the optimization of lead compounds based on the imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole scaffold.
Fragment-based drug design (FBDD) involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound. The imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole nucleus itself can be considered a valuable fragment that can be elaborated upon.
Structure-based drug design (SBDD) relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. This information is used to design molecules that fit precisely into the target's binding site. Molecular docking, a key component of SBDD, has already been successfully applied to imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole derivatives to predict their binding modes. jpsionline.comnih.gov
By combining these approaches, researchers can systematically explore the chemical space around the imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole scaffold. For example, identifying a fragment that binds to a specific sub-pocket of a target enzyme could guide the modification of the imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole core to incorporate that fragment, leading to a significant increase in potency and selectivity.
Broadening the Scope of Biological Target Exploration for Novel Research Applications
While the imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole scaffold has been extensively studied for its antimicrobial and anticancer activities, there is a vast and largely unexplored landscape of other potential biological targets. mdpi.comirjmets.comresearchgate.net Future research should aim to broaden the scope of biological target exploration to uncover novel therapeutic applications for this versatile heterocyclic system.
Recent studies have already begun to expand the known biological activities of these compounds. For example, certain imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole derivatives have been identified as inhibitors of focal adhesion kinase (FAK), a protein overexpressed in certain cancers like mesothelioma. nih.govamsterdamumc.nl This discovery opens up new avenues for the development of targeted cancer therapies.
Other potential targets for imidazo[2,1-b] mdpi.comnih.govjpsionline.comthiadiazole derivatives include various enzymes, receptors, and ion channels involved in a wide range of physiological processes. For instance, their potential as carbonic anhydrase inhibitors has been investigated, which could have implications for the treatment of glaucoma, epilepsy, and certain types of cancer. nih.gov Furthermore, their structural similarity to known bioactive molecules suggests that they may interact with targets in the central nervous system, warranting investigation into their potential as neuroprotective or psychoactive agents.
Q & A
Q. What are the most efficient synthetic routes for preparing imidazo[2,1-b][1,3,4]thiadiazole derivatives?
The synthesis typically involves cyclization reactions between thiosemicarbazides and carboxylic acids to form 1,3,4-thiadiazole intermediates, followed by condensation with α-haloketones to yield the fused imidazo-thiadiazole core . One-pot multicomponent reactions using hydrazonoyl halides and alkyl carbothioates are also effective, reducing purification steps and improving yields (e.g., 65–80% yields under mild conditions) . Recent advancements include solvent-free Friedel-Crafts acylation with Eaton’s reagent for fused derivatives, enhancing atom economy .
Q. How are this compound derivatives structurally characterized?
Key techniques include:
- X-ray crystallography to confirm regioselectivity and stereochemistry (e.g., C5-bromo derivatives show distinct dihedral angles between fused rings) .
- NMR spectroscopy to verify substituent positions (e.g., ¹H NMR shifts at δ 7.2–8.1 ppm for aromatic protons; ¹³C NMR signals at ~160 ppm for thiadiazole carbons) .
- Mass spectrometry (HRMS/ESI) to validate molecular weights and fragmentation patterns .
Q. What in vitro assays are used to evaluate the antimicrobial activity of these compounds?
Standard protocols include:
- Microbroth dilution (MIC determination against Mycobacterium tuberculosis H37Rv, with rifampicin as a control; MIC ≤6.25 µg/mL indicates promising anti-TB activity) .
- Antifungal disk diffusion (zone-of-inhibition assays against Candida albicans; >15 mm zones suggest potency) .
- Parasite growth inhibition (e.g., IC₅₀ values against Leishmania donovani using MTT assays) .
Advanced Research Questions
Q. How can structural modifications improve the pharmacokinetic (PK) profile of this compound derivatives?
- Lipophilicity optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce logP values while maintaining membrane permeability. Derivatives with logP <3 show enhanced aqueous solubility .
- Metabolic stability : Fluorination at C6 reduces CYP450-mediated oxidation, as shown in microsomal stability assays (e.g., t₁/₂ increased from 2.1 to 8.7 hours) .
- Bioisosteric replacement : Replace thiadiazole with 1,2,4-triazole to enhance metabolic resistance without losing target affinity .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacodynamic modeling : Use dose-response curves to identify discrepancies in IC₅₀ (in vitro) vs. ED₅₀ (in vivo). For example, poor oral bioavailability due to low Caco-2 permeability (Papp <1×10⁻⁶ cm/s) may explain reduced efficacy .
- Tissue distribution studies : Radiolabeled analogs (e.g., ¹⁴C-tagged derivatives) quantify drug accumulation in target organs, addressing off-target effects .
- Metabolite profiling : LC-MS/MS identifies inactive metabolites (e.g., glucuronidated forms) that dominate in vivo, guiding structural tweaks to block metabolic hotspots .
Q. How can computational tools guide the design of multi-target imidazo-thiadiazole derivatives?
- Molecular docking : Prioritize compounds with dual-binding modes (e.g., FAK kinase inhibition (ΔG ≤−9.5 kcal/mol) and tubulin polymerization disruption (Kd ≤150 nM)) .
- QSAR modeling : Use 3D descriptors (e.g., polar surface area, H-bond donors) to correlate structural features with anti-cancer activity (R² >0.85 in training sets) .
- Network pharmacology : Map compound-target-disease networks to identify synergistic pathways (e.g., EGFR/HSP90 crosstalk in NSCLC) .
Q. What experimental designs address resistance mechanisms in antimicrobial studies?
- Serial passage assays : Expose pathogens (e.g., M. tuberculosis) to sublethal compound concentrations for 20+ generations; mutations in katG or inhA genes signal resistance .
- Proteomic profiling : Compare protein expression in resistant vs. susceptible strains (e.g., upregulated efflux pumps detected via 2D-DIGE) .
- Combination therapy : Screen with checkerboard assays (FIC index ≤0.5 indicates synergy; e.g., imidazo-thiadiazole + isoniazid reduces MIC by 8-fold) .
Q. How are toxicity and selectivity profiles validated in advanced preclinical studies?
- hERG inhibition assays : Patch-clamp electrophysiology ensures cardiac safety (IC₅₀ >10 µM for hERG) .
- Genotoxicity screening : Ames test (TA98 strain) and micronucleus assays rule out mutagenicity .
- Therapeutic index (TI) : Calculate TI = LD₅₀/ED₅₀ in murine models; TI >10 is preferred (e.g., TI = 14.3 for anti-leukemic derivative 6-(4-bromophenyl)-2-(4-fluorobenzyl)-imidazo-thiadiazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
